molecular formula C14H11FO3 B6397551 6-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% CAS No. 1261947-82-3

6-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95%

Cat. No. B6397551
CAS RN: 1261947-82-3
M. Wt: 246.23 g/mol
InChI Key: YZKRQJXWKJCLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, abbreviated as 6-F-2HMB, is an aromatic acid derivative with a wide range of applications in the pharmaceutical and biotechnological industries. It is a versatile building block for the synthesis of various compounds and has been used in a variety of scientific research areas. This article will discuss the synthesis method of 6-F-2HMB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

6-F-2HMB has been used in a variety of scientific research areas, including drug delivery, drug discovery, and synthetic biology. It has been used as a starting material for the synthesis of various pharmaceuticals and biotechnological compounds, such as peptides, peptidomimetics, and other bioactive compounds. In addition, it has been used as a building block for the synthesis of various compounds, such as fluorescent probes, imaging agents, and other biologically active compounds.

Mechanism of Action

The mechanism of action of 6-F-2HMB is not yet fully understood, but it is thought to act as an inhibitor of certain enzymes, such as proteases and kinases. In addition, it has been shown to inhibit the activity of certain transporters, such as the Na+/K+-ATPase, and to inhibit the formation of certain cell surface receptors, such as the epidermal growth factor receptor.
Biochemical and Physiological Effects
6-F-2HMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, and to inhibit the activity of certain transporters, such as the Na+/K+-ATPase. In addition, it has been shown to inhibit the formation of certain cell surface receptors, such as the epidermal growth factor receptor. It has also been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-F-2HMB in laboratory experiments include its low cost, its relatively low toxicity, and its wide range of applications. The main limitation of using 6-F-2HMB is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

In the future, 6-F-2HMB could be further explored for its potential applications in drug delivery, drug discovery, and synthetic biology. In addition, further research could be conducted to better understand its mechanism of action and to develop more efficient and cost-effective synthesis methods. Finally, it could be explored for its potential use in the development of new therapeutic agents and imaging agents.

Synthesis Methods

6-F-2HMB can be synthesized by a variety of methods, including the reaction of 2-chloro-6-fluorobenzoic acid with 2-hydroxymethylphenol in the presence of sodium hydroxide in methanol. The reaction is carried out at room temperature and yields the desired product in good yield. Other methods for the synthesis of 6-F-2HMB involve the reaction of 2-hydroxy-6-fluorobenzoic acid with 2-hydroxymethylphenol in the presence of a catalytic amount of potassium carbonate in ethanol, or the reaction of 2-hydroxy-6-fluorobenzoic acid with 2-hydroxymethylphenol in the presence of sodium hydroxide in methanol.

properties

IUPAC Name

2-fluoro-6-[2-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-7-3-6-11(13(12)14(17)18)10-5-2-1-4-9(10)8-16/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKRQJXWKJCLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689049
Record name 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-82-3
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3-fluoro-2′-(hydroxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261947-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.